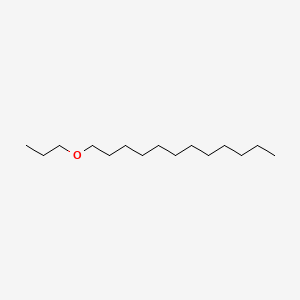
Leu-Pro trifluoroacetate salt
Übersicht
Beschreibung
Leu-Pro trifluoroacetate salt is a white powder with the empirical formula C11H20N2O3 · C2HF3O2 . It has a molecular weight of 342.31 . L-leucyl-L-proline (Leu-Pro) and its retro variant Pro-Leu may be used along with other proline dipeptides to study imprinting and chemotaxis in tetrahymena .
Synthesis Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . TFA is manufactured using acetate and fluoride as precursors .Molecular Structure Analysis
The molecular structure of Leu-Pro trifluoroacetate salt is represented by the SMILES stringOC(=O)C(F)(F)F.CC(C)CC@HC(=O)N1CCC[C@H]1C(O)=O . Physical And Chemical Properties Analysis
Leu-Pro trifluoroacetate salt is a white powder . It has a molecular weight of 342.31 . The storage temperature for this compound is -20°C .Wissenschaftliche Forschungsanwendungen
1. Peptide Purification and Crystallization
Leu-Pro trifluoroacetate salt, a contaminant in peptides from solid phase synthesis, poses challenges in peptide chemistry. It affects peptides' chemical and biological properties. The traditional two-step post-synthetic purification involving chromatography and ion exchange can be replaced by co-crystallization. This single-step method leads to TFA-free crystals of dipeptides, showcasing an innovative approach in peptide purification and crystallization (Lucaioli et al., 2018).
2. Multicomponent Crystal Formation
Leu-Pro trifluoroacetate salt is crucial in the formation of ternary and quaternary crystal forms in peptide cocrystallization. These crystal forms aid in understanding the range of accessible crystal structures from target cocrystals to TFA salt. The variety of multicomponent phases enhances our knowledge of peptide crystallization processes (Lucaioli et al., 2018).
3. Terpolymerization Studies
Investigations into the terpolymerization of amino acids, including Leu-NCA, in trifluoroacetic acid provide insights into the copolymerization parameters and the behavior of these compounds under different conditions. This research contributes significantly to our understanding of polymer chemistry and the synthesis of copolypeptides (Hull & Kricheldorf, 1980).
4. Chemical Synthesis and Analysis
Leu-Pro trifluoroacetate salt plays a role in the synthesis of various peptides and proteins. For example, it is involved in the preparation of specific peptides and their analogs, contributing to the field of peptide synthesis and analytical chemistry (Jaeger et al., 1980).
5. Stable Isotope Labeling in Proteomics
In proteomics, stable isotope labeling using amino acids in cell culture (SILAC) involves the incorporation of specific amino acids, like deuterated leucine, into proteins. This method is critical for quantitative proteomics and allows for the accurate identification and quantitation of complex protein mixtures (Ong et al., 2002).
Safety And Hazards
It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Leu-Pro trifluoroacetate salt . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.C2HF3O2/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16;3-2(4,5)1(6)7/h7-9H,3-6,12H2,1-2H3,(H,15,16);(H,6,7)/t8-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSSRGHMVVWPD-OZZZDHQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745581 | |
| Record name | L-Leucyl-L-proline--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leu-Pro trifluoroacetate salt | |
CAS RN |
67320-92-7 | |
| Record name | L-Leucyl-L-proline--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



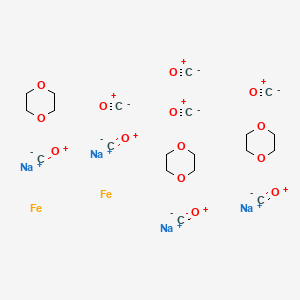
![Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3068539.png)
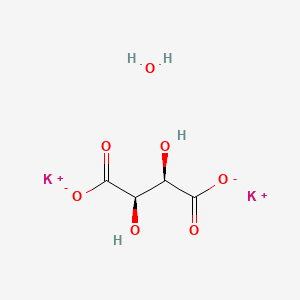

![9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate](/img/structure/B3068559.png)


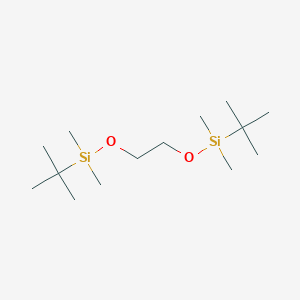
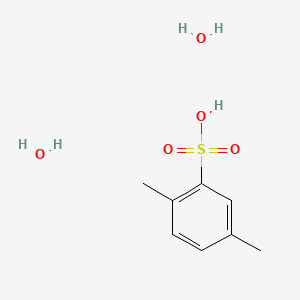

![Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy-](/img/structure/B3068630.png)


